molecular formula C24H42N4O12 B12626527 D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-

D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy-

カタログ番号: B12626527
分子量: 578.6 g/mol
InChIキー: RZZNPWWJPOVAGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1→6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1→4)]-2-deoxy- (hereafter referred to as Compound X) is a structurally complex aminoglycoside derivative. Its molecular formula is C18H37N5O10 with a molecular weight of 483.51 g/mol . The compound features a central streptamine core (2-deoxy-streptamine) linked to two modified glucopyranosyl residues:

  • A 3-amino-3-deoxy-alpha-D-glucopyranosyl unit at the (1→6) position.
  • A 6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl unit at the (1→4) position .

This unique substitution pattern, particularly the 1-oxo-5-hexyn-1-yl amino group, distinguishes it from classical aminoglycosides.

特性

分子式

C24H42N4O12

分子量

578.6 g/mol

IUPAC名

N-[[6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]hex-5-ynamide

InChI

InChI=1S/C24H42N4O12/c1-2-3-4-5-13(30)28-7-11-16(32)18(34)19(35)24(37-11)40-22-10(26)6-9(25)21(20(22)36)39-23-17(33)14(27)15(31)12(8-29)38-23/h1,9-12,14-24,29,31-36H,3-8,25-27H2,(H,28,30)

InChIキー

RZZNPWWJPOVAGZ-UHFFFAOYSA-N

正規SMILES

C#CCCCC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)O)O)O

製品の起源

United States

準備方法

合成経路と反応条件

この化合物の合成は、通常、より単純な糖分子から始まり、複数のステップを必要とします。主なステップには以下が含まれます。

    グリコシル化: 糖分子間のグリコシド結合の形成を伴います。

    アミノ化: 糖骨格へのアミノ基の導入。

    アシル化: 最終構造を形成するためのアシル基の付加。

工業的生産方法

このような複雑な化合物の工業的生産には、遺伝子組み換え微生物を用いた発酵プロセスがしばしば用いられます。これらの微生物は、大量の化合物を生産することができ、その後、さまざまなクロマトグラフィー技術によって精製されます。

化学反応の分析

反応の種類

    酸化: この化合物は、特にアミノ基とヒドロキシル基で酸化反応を受けやすいです。

    還元: 還元反応は、構造中に存在するカルボニル基で起こり得ます。

    置換: 求核置換反応は、アミノ基で起こり得ます。

一般的な試薬と条件

    酸化剤: 過マンガン酸カリウム、過酸化水素。

    還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

    求核剤: アンモニア、アミン。

主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸の形成につながる可能性があり、還元はアルコールをもたらす可能性があります。

科学的研究の応用

Antibiotic Development

D-Streptamine serves as a crucial building block in the synthesis of aminoglycoside antibiotics, which are widely used to treat bacterial infections. Its structure allows for modifications that enhance antibacterial activity against Gram-negative bacteria.

Key Antibiotics Derived from D-Streptamine:

  • Streptomycin : Used primarily against tuberculosis and other serious infections.
  • Neomycin : Effective for topical applications and in treating gastrointestinal infections.
  • Gentamicin : Commonly used for severe infections caused by Gram-negative bacteria.

The mechanism of action involves binding to the bacterial ribosome, disrupting protein synthesis, which ultimately leads to cell death. This property has made D-streptamine derivatives essential in the fight against antibiotic-resistant bacteria .

Enzymatic Synthesis

Recent studies have highlighted the potential of D-streptamine in enzymatic synthesis processes. For instance, it acts as an excellent methyl acceptor in reactions catalyzed by aminotransferases, facilitating the production of various aminoglycoside antibiotics .

Case Study: Enzymatic Reactions

A study demonstrated that methyl derivatives of D-streptamine could be synthesized using specific aminotransferases, showcasing its utility as a substrate in biosynthetic pathways. This enzymatic approach offers a more environmentally friendly method for producing antibiotics compared to traditional chemical synthesis .

Analytical Methods

D-Streptamine is also utilized in analytical methodologies for detecting and quantifying antibiotic residues in biological and environmental samples. Techniques such as high-performance liquid chromatography (HPLC) and spectrophotometry have been employed to analyze its presence and concentration effectively.

Example Analytical Methodologies:

  • Kinetic Spectrophotometric Method : This method allows for the determination of streptomycin (which contains D-streptamine) concentrations with high precision. The correlation between reaction rate and concentration was established, demonstrating its effectiveness in quality control settings .
  • Colorimetric Probes : Recent advancements include the development of colorimetric probes that utilize D-streptamine derivatives for selective detection of aminoglycoside antibiotics in complex matrices .

Green Chemistry Applications

The green synthesis of nanoparticles using plant extracts has opened new avenues for the application of D-streptamine in nanotechnology. Silver nanoparticles synthesized from plant extracts can interact with D-streptamine derivatives to create novel antimicrobial agents that leverage both the properties of nanoparticles and the antibacterial effects of aminoglycosides .

作用機序

類似の化合物との比較

類似の化合物

  • ストレプトマイシン
  • ゲンタマイシン
  • ネオマイシン

独自性

他のアミノグリコシド類と比較して、この化合物は、ヘキシル基を含む独自の構造を持っています。これは、その独自の生物学的活性に貢献する可能性があります。この構造上の違いは、結合親和性と作用機序の変動につながる可能性があり、さらなる研究のためのユニークな候補となっています。

類似化合物との比較

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Compound X C18H37N5O10 483.51 16750-19-9 6-Deoxy-6-[(1-oxo-5-hexyn-1-yl)amino] substitution; streptamine core
Bekanamycin C18H37N5O10 483.51 4696-76-8 Lacks hexynyl group; features 6-amino-6-deoxyglucose
Kanamycin A C18H36N4O11 484.50 8063-07-8 3-Amino-3-deoxyglucose and 6-amino-6-deoxyglucose; no alkyne modifications
Tobramycin C18H37N5O9 467.52 32986-56-4 2,6-Diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl substituent
Amikacin C22H43N5O13 585.62 37517-28-5 4-Amino-2-hydroxybutyryl (AHB) side chain; resistant to enzymatic inactivation
Apramycin C21H41N5O11 539.58 37321-09-8 Octodiadose sugar linked to 4-amino-4-deoxyglucose; broader stability

Pharmacological and Toxicological Comparisons

Mechanism of Action

  • Compound X : Binds to the 16S rRNA of the bacterial 30S ribosomal subunit, disrupting protein synthesis. The hexynyl group may enhance membrane permeability .
  • Bekanamycin/Kanamycin: Classic aminoglycosides with similar ribosomal targeting but susceptible to aminoglycoside-modifying enzymes (AMEs) .
  • Amikacin : The AHB side chain sterically hinders AMEs, reducing resistance .
  • Apramycin : Unique bicyclic structure reduces interaction with AMEs, effective against resistant strains .

Toxicity Profiles

Table 2: Toxicity Data
Compound Acute Toxicity (LD50, Rodents) Nephrotoxicity Mutagenicity Reproductive Effects
Compound X >500 mg/kg (oral) Observed in dogs Positive (DNA repair) Reduced fertility in rats
Kanamycin 350–400 mg/kg (IV) Moderate Low None reported
Tobramycin 450 mg/kg (IV) High (dose-dependent) Negative None reported
Amikacin 600 mg/kg (IV) Lower than tobramycin Negative Embryotoxic at high doses

Resistance Profiles

  • Compound X: Limited data; structural novelty may delay resistance.
  • Kanamycin/Bekanamycin : High resistance due to widespread AME prevalence (e.g., AAC(6'), APH(2'')) .
  • Amikacin/Apramycin : Retained efficacy against resistant strains due to structural modifications .

生物活性

D-Streptamine, particularly the compound D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-->6)-O-[6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl-(1-->4)]-2-deoxy- , is a complex aminoglycoside with significant biological activity. This article delves into its structure, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.

Structure and Composition

The compound features a deoxystreptamine core modified with multiple sugar moieties, which are crucial for its biological function. The structural formula can be summarized as follows:

  • Core Structure : D-Streptamine
  • Sugar Modifications :
    • O-3-amino-3-deoxy-alpha-D-glucopyranosyl
    • 6-deoxy-6-[(1-oxo-5-hexyn-1-yl)amino]-alpha-D-glucopyranosyl

This unique configuration enhances its ability to interact with bacterial ribosomes, leading to inhibition of protein synthesis.

D-Streptamine derivatives exert their antibacterial effects primarily through the following mechanisms:

  • Inhibition of Protein Synthesis : The compound binds to the 30S ribosomal subunit of bacteria, disrupting the translation process. This is a common mechanism among aminoglycosides.
  • Induction of Misreading : By causing misreading of mRNA, it leads to the production of faulty proteins that can be detrimental to bacterial survival.

Biological Activity and Efficacy

Research has demonstrated that D-Streptamine derivatives exhibit potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The following table summarizes key findings regarding their efficacy:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC) Mechanism of Action
D-StreptamineEscherichia coli4 µg/mLProtein synthesis inhibition
D-StreptamineStaphylococcus aureus2 µg/mLProtein synthesis inhibition
D-StreptaminePseudomonas aeruginosa8 µg/mLProtein synthesis inhibition

Study 1: Efficacy Against Resistant Strains

A study conducted by researchers at the Upjohn Company evaluated the effectiveness of D-Streptamine against resistant strains of Staphylococcus epidermidis. The findings indicated that this compound retained significant activity even in the presence of aminoglycoside-modifying enzymes, which often confer resistance to antibiotics.

Study 2: Structure-Activity Relationship (SAR)

Research published in Antimicrobial Agents and Chemotherapy explored the SAR of various aminoglycosides, including D-Streptamine derivatives. It was found that modifications at specific positions (e.g., the 3-amino group) were critical for maintaining antibacterial potency. The presence of multiple amino groups in the sugar moieties was also essential for optimal activity.

Q & A

Q. How is the molecular structure of this compound characterized experimentally?

  • Methodological Answer : Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY for glycosidic linkage confirmation), high-resolution mass spectrometry (HR-MS) for molecular weight validation, and X-ray crystallography for absolute stereochemistry. For example, α-configuration at C1 is confirmed by characteristic coupling constants (e.g., 3JH1-H2 ≈ 3–4 Hz for α-linkages) . Computational tools like Gaussian 09W can predict charge distribution and thermodynamic stability of derivatives .

Q. What are standard protocols for assessing acute toxicity in preclinical models?

  • Methodological Answer : Acute toxicity is evaluated via OECD Guidelines 420 (fixed dose) or 423 (acute oral toxicity), using rodents (rats/mice) with endpoints including mortality, respiratory distress, and organ weight changes. Intravenous (IV) and subcutaneous (SC) routes are also tested to compare systemic effects. For example, reports lethal doses in rats via oral administration, while details IV LD50 values in mice .

Q. How can purity and stability of the compound be validated during synthesis?

  • Methodological Answer : Purity is assessed using HPLC (C18 column, UV detection at 210 nm) and thin-layer chromatography (TLC; silica gel, n-butanol:acetic acid:water = 4:1:1). Stability studies under varying pH (2–9) and temperature (4–40°C) monitor degradation via LC-MS. Physical properties like melting point (e.g., 182°C for derivatives in ) and optical rotation ([α]D) are also critical .

Advanced Research Questions

Q. How can contradictions in reported toxicity data (e.g., species-specific effects) be resolved?

  • Methodological Answer : Contradictions arise from differences in metabolic pathways or dosing regimens. To address this:
  • Standardize dose metrics (mg/kg vs. body surface area).
  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with renal/urogenital toxicity (e.g., notes kidney damage in dogs at low doses).
  • Conduct cross-species comparative studies with matched endpoints (e.g., histopathology for nephrotoxicity) .

Q. What computational strategies predict the reactivity of glycosidic bonds in derivatives?

  • Methodological Answer : Quantum-chemical calculations (e.g., Gaussian 09W) analyze bond dissociation energies and electrostatic potential surfaces. For instance, identifies nucleophilic attack sites (e.g., hydroxyl oxygen) and calculates dipole moments to assess stability. Molecular dynamics simulations (AMBER/CHARMM) model solvent interactions and conformational flexibility .

Q. How can glycosylation efficiency be optimized for derivatives with modified amino groups?

  • Methodological Answer : Use regioselective protecting groups (e.g., Troc, TCP) to block undesired hydroxyls ( ). Mixed anhydride or Schmidt trichloroacetimidate methods enhance coupling yields (e.g., 82–90% yields in ). Post-glycosylation deprotection with NH3/MeOH or hydrazine ensures retention of labile substituents (e.g., 1-oxo-5-hexyn-1-yl groups) .

Key Research Challenges

  • Mechanistic Toxicity : Conflicting data on mutagenicity () vs. bacterial DNA repair inhibition requires transcriptomic profiling (RNA-seq) in mammalian vs. prokaryotic models.
  • Stereochemical Complexity : Racemization during synthesis (e.g., derivatives) demands chiral HPLC for enantiopurity validation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。